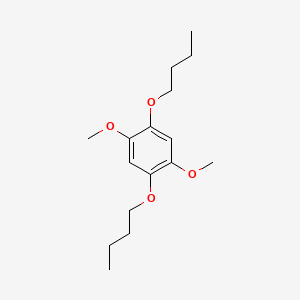

1,4-Dibutoxy-2,5-dimethoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4-Dibutoxy-2,5-dimethoxybenzene is a substituted benzene derivative featuring two methoxy groups at the 2- and 5-positions and two butoxy groups at the 1- and 4-positions. The butoxy groups (C₄H₉O) introduce greater lipophilicity and steric bulk compared to smaller substituents like methoxy (CH₃O) or chloro (Cl).

Preparation Methods

The synthesis of 1,4-Dibutoxy-2,5-dimethoxybenzene involves electrophilic aromatic substitution. Here are the key steps:

Chemical Reactions Analysis

1,4-Dibutoxy-2,5-dimethoxybenzene can undergo various reactions:

Oxidation: It may undergo oxidation reactions.

Reduction: Reduction reactions are possible.

Substitution: Substitution reactions can occur. Common reagents and conditions for these reactions would depend on the specific transformation. Major products formed would vary based on the reaction type.

Scientific Research Applications

1,4-Dibutoxy-2,5-dimethoxybenzene finds applications in:

Chemistry: It may serve as a building block for more complex molecules.

Biology: Its role in biological systems requires further investigation.

Medicine: Research may explore potential therapeutic uses.

Industry: Industrial applications remain to be explored.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is not well-documented. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

The following structurally analogous compounds highlight how substituent variations impact properties and applications:

1,4-Di-tert-butyl-2,5-dimethoxybenzene (DDB)

- Structure : Tert-butyl (C(CH₃)₃) groups at 1,4-positions; methoxy at 2,5-positions.

- Molecular Formula : C₁₆H₂₆O₂ .

- Applications : A benchmark redox shuttle in lithium-ion batteries due to its stable radical cation formation and reversible electron transfer .

- Key Differences : The bulky tert-butyl groups enhance steric protection, improving electrochemical stability compared to linear butoxy chains.

1,4-Dichloro-2,5-dimethoxybenzene (Chloroneb)

- Structure : Chloro (Cl) groups at 1,4-positions; methoxy at 2,5-positions.

- Molecular Formula : C₈H₈Cl₂O₂ .

- Applications : Agricultural fungicide and herbicide, leveraging the electron-withdrawing chloro groups for reactivity with biological targets .

- Key Differences : Chloro substituents reduce electron density on the aromatic ring, contrasting with the electron-rich nature of alkoxy-substituted analogs.

1,4-Dimethoxybenzene

- Structure : Methoxy groups at 1,4-positions.

- Molecular Formula : C₈H₁₀O₂ .

- Applications : Precursor in organic synthesis and analytical standards .

- Key Differences : Lacks long alkyl chains, resulting in lower molecular weight (166.17 g/mol) and reduced lipophilicity compared to butoxy derivatives.

1,4-Di-tert-butoxy-2,5-dimethoxybenzene

- Structure : Tert-butoxy (OC(CH₃)₃) at 1,4-positions; methoxy at 2,5-positions.

- Molecular Formula : C₁₆H₂₆O₄ .

Data Tables

Table 1. Structural and Physicochemical Comparison

Table 2. Substituent Effects on Reactivity and Stability

Research Findings and Key Insights

- Synthetic Routes : Electrophilic aromatic substitution and alkylation methods used for DDB could be adapted for this compound, substituting tert-butylating agents with butoxy precursors.

- Electrochemical Behavior : Linear alkoxy chains (butoxy) may offer intermediate steric effects between methoxy and tert-butoxy, balancing solubility and stability in redox applications .

- Toxicity and Safety : Butoxy groups are generally less toxic than chloro substituents (e.g., Chloroneb’s regulatory restrictions ), but specific toxicological data for this compound remains uncharacterized.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1,4-Dibutoxy-2,5-dimethoxybenzene, and what are their key challenges?

The synthesis often involves Friedel-Crafts alkylation , where alkoxy groups are introduced via electrophilic substitution. For example, alkylation of dimethoxybenzene derivatives with butanol or butyl halides requires careful control of reaction conditions (e.g., Lewis acid catalysts like AlCl₃, solvent choice, and temperature). A key challenge is avoiding over-alkylation and managing steric hindrance from bulky substituents, which can lead to low yields . Competing side reactions, such as isomerization or decomposition, must also be monitored via techniques like GC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

¹H/¹³C NMR and GC-MS are critical for structural confirmation. NMR signals for methoxy and butoxy groups appear as distinct singlets in the range of δ 3.5–4.0 ppm (¹H) and δ 50–60 ppm (¹³C). GC-MS helps identify purity and detect byproducts. For example, in Friedel-Crafts reactions, GC analysis can reveal unreacted starting materials or polyalkylated derivatives . IR spectroscopy can also confirm ether linkages (C-O stretching ~1200 cm⁻¹) .

Q. What are the best practices for handling and storing this compound to ensure stability and safety?

Store the compound in a cool, dry environment under inert gas (e.g., argon) to prevent oxidation. Use amber glassware to avoid light-induced degradation. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling. Refer to safety data sheets (SDS) for specific hazard information, such as skin/eye irritation risks .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of electrophilic substitutions in polyalkylated dimethoxybenzene systems?

Steric hindrance from bulky substituents (e.g., butoxy groups) directs electrophiles to less hindered positions. For example, in 1,4-di-tert-butyl-2,5-dimethoxybenzene, the para and meta positions to the butoxy groups are more reactive due to reduced steric crowding. Electronic effects from electron-donating groups (e.g., methoxy) activate the ring but may compete with steric constraints. Computational modeling (e.g., DFT) can predict preferred sites for substitution .

Q. How can researchers resolve contradictions in reported reaction yields for Friedel-Crafts alkylation of dimethoxybenzene derivatives?

Discrepancies in yields often arise from variations in catalyst activity , solvent polarity, or reaction time. For instance, using anhydrous AlCl₃ in dichloromethane may improve yields compared to hydrated catalysts. Systematic optimization via Design of Experiments (DoE) can identify critical parameters. Contradictions in literature data should be cross-validated using controlled replicates and spectroscopic confirmation of products .

Q. What strategies can be employed to functionalize this compound for applications in supramolecular chemistry?

Oxidation of methoxy groups to quinones or cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce functional handles. For example, 2,5-Dimethoxybenzene-1,4-dicarboxaldehyde (a derivative) serves as a precursor for Schiff base ligands or covalent organic frameworks (COFs). Protecting group strategies may be necessary to preserve ether linkages during functionalization .

Q. How can crystallographic data resolve ambiguities in the structural elucidation of this compound derivatives?

Single-crystal X-ray diffraction using programs like SHELXL provides unambiguous confirmation of molecular geometry and substituent orientation. For example, SHELXL refinement can distinguish between positional isomers in polyalkylated derivatives by analyzing bond lengths and angles. High-resolution data (e.g., <1 Å) is critical for detecting disorder in bulky substituents .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data for this compound in different solvent systems?

Solvent-induced shifts in NMR spectra (e.g., deuterated chloroform vs. DMSO) can alter signal splitting and integration. Use internal standards (e.g., TMS) and consistent solvent systems for reproducibility. For GC-MS, ensure column compatibility and temperature gradients to prevent co-elution of similar compounds. Cross-reference with IR and melting point data to resolve ambiguities .

Properties

CAS No. |

119876-84-5 |

|---|---|

Molecular Formula |

C16H26O4 |

Molecular Weight |

282.37 g/mol |

IUPAC Name |

1,4-dibutoxy-2,5-dimethoxybenzene |

InChI |

InChI=1S/C16H26O4/c1-5-7-9-19-15-11-14(18-4)16(12-13(15)17-3)20-10-8-6-2/h11-12H,5-10H2,1-4H3 |

InChI Key |

GDXAZHSCANKFOS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1OC)OCCCC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.